Perchlorophenyl 5-oxo-D-prolinate
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Overview
Description
Perchlorophenyl 5-oxo-D-prolinate, also known as 5-oxo-D-proline pentachlorophenyl ester, is an organic compound with the molecular formula C11H6Cl5NO3 and a molecular weight of 377.44 g/mol . This compound is primarily used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perchlorophenyl 5-oxo-D-prolinate typically involves the esterification of 5-oxo-D-proline with pentachlorophenol. The reaction is carried out under anhydrous conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Perchlorophenyl 5-oxo-D-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pentachlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Perchlorophenyl 5-oxo-D-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Perchlorophenyl 5-oxo-D-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Pentachlorophenyl 5-oxo-L-prolinate
- Pentachlorophenyl 5-oxo-D-prolinate
Uniqueness
Perchlorophenyl 5-oxo-D-prolinate is unique due to its specific structural features and reactivity. The presence of the pentachlorophenyl group imparts distinct chemical properties, making it valuable for specific synthetic applications .
Properties
CAS No. |
50654-95-0 |
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Molecular Formula |
C11H6Cl5NO3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) (2R)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m1/s1 |
InChI Key |
ZKGMBAZWQLUSMW-GSVOUGTGSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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